Ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Description
Ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a 2-(2-methoxyphenoxy)ethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-3-21-17(19)14-8-10-18(11-9-14)12-13-22-16-7-5-4-6-15(16)20-2;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWZORCCIQAFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-(2-methoxyphenoxy)ethyl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: Similar structure but lacks the 2-(2-methoxyphenoxy)ethyl group.
2-(2-Methoxyphenoxy)ethyl piperidine: Similar but without the ethyl ester group.
Uniqueness
Ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
